2-(Ethylamino)-1,3-thiazole-5-carboxylic acid
Overview
Description
2-(Ethylamino)-1,3-thiazole-5-carboxylic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, and its carboxylic acid functional group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as ethylamine and thiazole derivatives.
Reaction Conditions: The reaction involves the condensation of ethylamine with a suitable thiazole derivative under controlled conditions, often requiring heating and the presence of a catalyst.
Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the pure compound.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Synthesis: Some industrial processes may employ continuous flow synthesis to increase efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: Reduction reactions can be performed on the thiazole ring to produce various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring, leading to the formation of different substituted thiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Reduced thiazoles and thiazolines.
Substitution Products: Various substituted thiazoles.
Scientific Research Applications
2-(Ethylamino)-1,3-thiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of thiazole chemistry.
Biology: The compound is used in biological studies to investigate the role of thiazole derivatives in biological systems.
Medicine: It has potential medicinal applications, including the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Ethylamino)-1,3-thiazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biological molecules.
Pathways: It may modulate specific biochemical pathways, leading to desired biological or therapeutic effects.
Comparison with Similar Compounds
2-(Ethylamino)-1,3-thiazole-5-carboxylic acid is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other thiazole derivatives, such as 2-aminothiazole and 2-ethylthiazole.
Uniqueness: The presence of the ethylamino group and the carboxylic acid functional group distinguishes this compound from others, providing unique chemical and biological properties.
Properties
IUPAC Name |
2-(ethylamino)-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-7-6-8-3-4(11-6)5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGIEGBAYCKWIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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